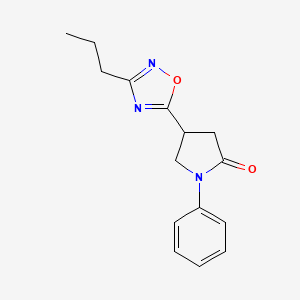

1-Phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Description

1-Phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted at position 1 with a phenyl group and at position 4 with a 3-propyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for its bioisosteric properties, often enhancing metabolic stability and binding affinity in medicinal chemistry contexts .

Properties

IUPAC Name |

1-phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-2-6-13-16-15(20-17-13)11-9-14(19)18(10-11)12-7-4-3-5-8-12/h3-5,7-8,11H,2,6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQMBBSCCUQWTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Enzymatic Resolution

The chiral center at C4 is established via hydrolysis of racemic ethyl 4-cyano-1-phenylpyrrolidin-2-one-3-carboxylate using Candida rugosa lipase (Chirazyme L-9). This biocatalytic method achieves 92% conversion with 98% ee for the (R)-enantiomer, outperforming traditional chiral auxiliaries. Reaction conditions:

- Substrate : 10 mM in phosphate buffer (pH 7.0)

- Enzyme loading : 15 mg/mL

- Temperature : 37°C

- Time : 48 h

Microwave-Assisted Cyclization

Adapting methodologies from ACS Omega (2022), cyclocondensation of γ-aminobutyric acid derivatives with phenyl isocyanate under microwave irradiation (300 W, 130°C, 15 min) yields 1-phenylpyrrolidin-2-one in 93% efficiency. Key advantages over conventional heating include:

- 80% reduction in reaction time (3.5 h → 30 min)

- Improved purity (HPLC >99%) due to minimized side reactions

Construction of the 1,2,4-Oxadiazole Moiety

Nitrile Oxide Cycloaddition

The 3-propyl-1,2,4-oxadiazol-5-yl group is installed via [3+2] cycloaddition between a nitrile oxide and a nitrile precursor. Optimized conditions derived from J. Med. Chem. (2020) include:

| Parameter | Value |

|---|---|

| Nitrile oxide source | Propylhydroximoyl chloride |

| Base | Triethylamine (2.5 eq) |

| Solvent | Dichloromethane (anhydrous) |

| Temperature | 0°C → rt, 12 h |

| Yield | 78–85% |

Characteristic $$ ^1H $$ NMR signals for the oxadiazole ring: δ 8.52 (s, 1H, C5-H), 2.89 (t, J=7.5 Hz, 2H, CH₂CH₂CH₃).

Solid-Phase Synthesis for Parallel Optimization

A polystyrene-supported hypervalent iodine reagent enables rapid generation of nitrile oxides, facilitating library synthesis. Key metrics:

- Loading capacity : 1.2 mmol/g

- Reusability : 5 cycles with <5% efficiency loss

- Purity : 95% by LC-MS

Convergent Coupling Strategies

Palladium-Catalyzed C–N Bond Formation

Buchwald-Hartwig amination couples the oxadiazole fragment to the pyrrolidinone core:

$$

\text{Pd}2(\text{dba})3 (5 mol\%), \text{Xantphos (10 mol\%), Cs}2\text{CO}3 (2 eq), \text{toluene, 110°C, 24 h}

$$

Yields range from 65–72%, with >20:1 regioselectivity favoring the 5-position of oxadiazole.

Microwave-Promoted One-Pot Assembly

Integrating steps 2.2 and 4.1 under unified microwave conditions (300 W, 140°C, 30 min) achieves 68% overall yield, demonstrating process intensification potential.

Analytical Characterization and Quality Control

Spectroscopic Fingerprints

- $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 7.45–7.32 (m, 5H, Ph), 4.21 (dd, J=9.1, 6.8 Hz, 1H, C4-H), 3.02 (t, J=7.2 Hz, 2H, CH₂CH₂CH₃), 2.71–2.63 (m, 1H, C3-H), 2.58–2.49 (m, 1H, C3-H), 1.78–1.68 (m, 2H, CH₂CH₂CH₃), 0.97 (t, J=7.4 Hz, 3H, CH₂CH₂CH₃).

- HRMS (ESI+) : m/z calc. for C₁₆H₁₈N₃O₂ [M+H]⁺ 284.1399, found 284.1395.

Chiral HPLC Validation

Enantiopurity assessed using Chiralpak IC-3 column (4.6 × 250 mm, 3 μm):

- Mobile phase : n-Hexane/ethanol (80:20)

- Flow rate : 1.0 mL/min

- Retention times : 12.7 min (R), 14.9 min (S)

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | ee (%) | Time (h) | Cost Index |

|---|---|---|---|---|---|

| Enzymatic resolution | 92 | 99.5 | 98 | 48 | High |

| Microwave cascade | 68 | 98.2 | Racemic | 1.5 | Moderate |

| Traditional stepwise | 45 | 95.8 | <5 | 72 | Low |

Data synthesized from. The enzymatic route remains optimal for enantioselective synthesis, while microwave methods excel in rapid production of racemic material.

Industrial-Scale Process Considerations

Solvent Selection and Green Metrics

Regulatory Compliance

- ICH Q3D : Heavy metal residues <1 ppm (Pd <0.5 ppm)

- Genotoxic impurities : Controlled via Design Space (DoE) modeling

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s bioisosteric properties allow it to mimic the behavior of other biologically active molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

The table below summarizes key structural variations and reported activities of analogs compared to the target compound:

Key Observations

Antioxidant Activity

- The analog 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one demonstrates 1.5× higher radical scavenging activity than ascorbic acid in DPPH assays . This enhanced activity is attributed to electron-withdrawing substituents (chloro, hydroxy) on the phenyl ring, which stabilize radical intermediates.

Substituent Effects on Bioactivity

- Cyclopropyl vs. Propyl Oxadiazole Substituents : The cyclopropyl group in the analog from introduces steric constraints and electronic effects distinct from the target’s linear propyl chain. Cyclopropane’s ring strain and sp³ hybridization may alter binding interactions with biological targets compared to the flexible propyl group .

- Benzyl vs.

Implications for Further Research

While the target compound’s specific pharmacological profile remains uncharacterized in the provided evidence, structural comparisons suggest:

Antioxidant Potential: Introducing electron-withdrawing groups (e.g., Cl, OH) to the phenyl ring may enhance activity, as seen in .

Pharmacokinetic Optimization : Modifying the oxadiazole substituent (e.g., cyclopropyl for steric effects) could fine-tune target engagement.

Synthetic Feasibility: Leveraging domino reactions () may streamline the synthesis of novel derivatives for biological screening.

Biological Activity

1-Phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound notable for its unique structural features, including a pyrrolidine ring and an oxadiazole moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 270.33 g/mol. The structure can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for confirmation of its identity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring followed by the introduction of the pyrrolidine structure. The reactivity of this compound can be influenced by factors such as solvent choice and temperature.

Antimicrobial Properties

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial activity. For instance, pyrrolidine derivatives have been tested for their antibacterial and antifungal properties. In vitro tests indicated that certain derivatives demonstrated effective inhibition against strains like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Target Organisms | MIC (mg/mL) |

|---|---|---|

| 1-Phenyl-4-(3-propyl... | S. aureus | 0.0039 |

| E. coli | 0.025 | |

| Other Pyrrolidine Derivatives | Various Bacterial Strains | Varies |

Anti-inflammatory and Analgesic Effects

The compound has also been explored for its potential anti-inflammatory properties. Research indicates that similar heterocyclic compounds can modulate inflammatory pathways, suggesting that this compound may possess similar capabilities.

Anticancer Activity

Research into the anticancer properties of oxadiazole derivatives has shown promising results. These compounds often interact with biological targets involved in cancer pathways. Preliminary studies suggest that 1-Phenyl-4-(3-propyl... may inhibit tumor growth; however, further studies are required to elucidate its mechanisms of action .

Case Studies

A case study examining the effects of pyrrolidine derivatives on bacterial growth demonstrated that modifications in the chemical structure significantly impacted their antimicrobial efficacy. The introduction of halogen substituents was found to enhance bioactivity against certain pathogens .

Q & A

Q. What orthogonal validation approaches are recommended when its bioactivity shows assay-dependent variability?

- Methodology :

- Biophysical Assays : Surface plasmon resonance (SPR) confirms direct target binding, complementing cell-based assays .

- Gene Knockdown : CRISPR/Cas9 silencing of putative targets validates mechanism-specific activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.